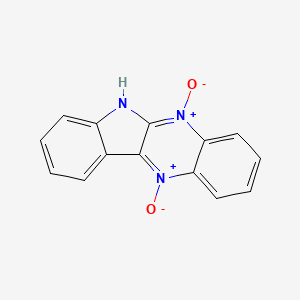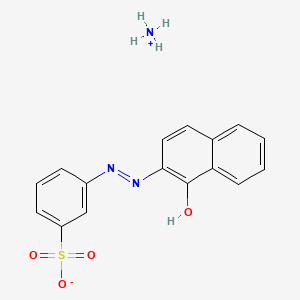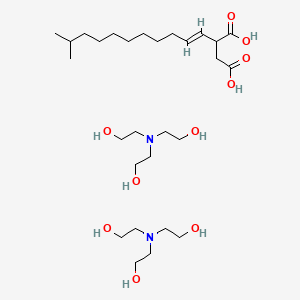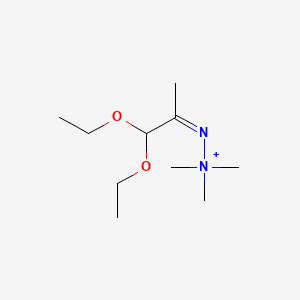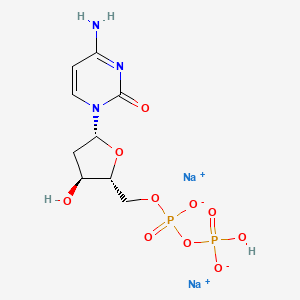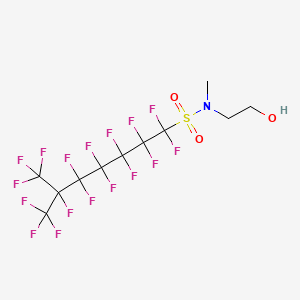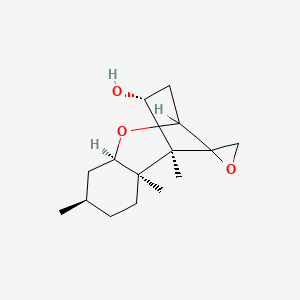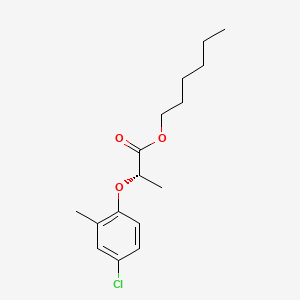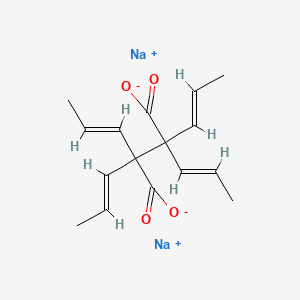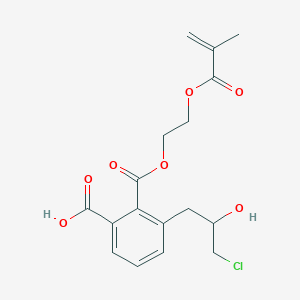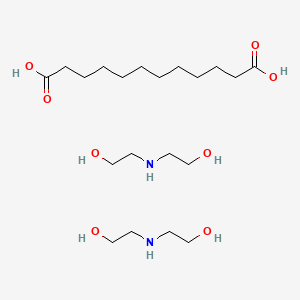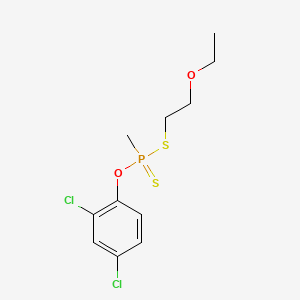
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate: is a chemical compound with the molecular formula C₁₁H₁₅Cl₂O₂PS₂ and a molecular weight of 345.245 g/mol . It is known for its unique structure, which includes both dichlorophenyl and ethoxyethyl groups attached to a methyldithiophosphonate core. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Chemistry: In chemistry, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters and related compounds .
Biology and Medicine: It may be used in the development of pharmaceuticals and agrochemicals .
Industry: Industrially, it is utilized in the production of specialty chemicals, including additives for lubricants and flame retardants. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- O-(2,4-Dichlorophenyl) S-(2-methoxyethyl) methyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) ethyldithiophosphonate
- O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) propyldithiophosphonate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is unique due to its specific combination of dichlorophenyl and ethoxyethyl groups. This unique structure imparts distinct chemical properties, such as higher reactivity in certain substitution reactions and specific binding affinities in biochemical applications .
Properties
CAS No. |
50869-34-6 |
|---|---|
Molecular Formula |
C11H15Cl2O2PS2 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(2,4-dichlorophenoxy)-(2-ethoxyethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-14-6-7-18-16(2,17)15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
AXKFJWAUUAXWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSP(=S)(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


